3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
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Overview
Description
3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that features an imidazo[1,2-a]pyrimidine moietyThe imidazo[1,2-a]pyrimidine scaffold is known for its biological activity and has been explored for various therapeutic purposes .
Mechanism of Action
Target of Action
The primary targets of 3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide are the Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2) . These receptors are non-integrin collagen-receptor kinases involved in the regulation of cellular morphogenesis, differentiation, adhesion, migration, invasion, and proliferation . They are also critical mediators of inflammatory-cytokine secretion .
Mode of Action
The compound tightly binds to DDR1 and DDR2 proteins with Kd values of 7.9 and 8.0 nM, respectively . It potently inhibits the kinases with IC50 values of 9.4 and 20.4 nM, respectively . This inhibition was validated by Western-blotting analysis in primary human lung fibroblasts .
Result of Action
The compound dose-dependently inhibits lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro . It also exhibits promising in vivo anti-inflammatory effects in an LPS-induced-acute-lung-injury (ALI) mouse model . These results suggest that the compound has potential as an anti-inflammatory drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyrimidine core, followed by functionalization to introduce the phenyl and benzamide groups. Key steps may include:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and α-haloketones.
Functionalization: The core structure is then functionalized by introducing the phenyl group through Suzuki coupling or similar reactions.
Benzamide formation: The final step involves the formation of the benzamide group, typically through amidation reactions using appropriate amines and acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-di
Properties
IUPAC Name |
3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-3-29-20-10-9-17(14-21(20)30-4-2)22(28)25-18-8-5-7-16(13-18)19-15-27-12-6-11-24-23(27)26-19/h5-15H,3-4H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGQAHBMBLTEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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